molecular formula C24H30N4O5S B7718886 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-methoxyphenyl)piperazine

1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B7718886
M. Wt: 486.6 g/mol
InChI Key: VABUFHRWYZXWIM-UHFFFAOYSA-N
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Description

1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxybenzenesulfonyl group, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Introduction of the Methoxybenzenesulfonyl Group: This step involves the sulfonylation of a methoxybenzene derivative, typically using sulfonyl chlorides in the presence of a base.

    Coupling with the Piperazine Ring: The final step involves the coupling of the oxadiazole and methoxybenzenesulfonyl intermediates with a piperazine derivative, often under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-methoxyphenyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
  • 4-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)aniline
  • 1-(4-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione

Uniqueness

1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-tert-butyl-3-[2-methoxy-5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5S/c1-24(2,3)23-25-22(26-33-23)18-16-17(10-11-20(18)31-4)34(29,30)28-14-12-27(13-15-28)19-8-6-7-9-21(19)32-5/h6-11,16H,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABUFHRWYZXWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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